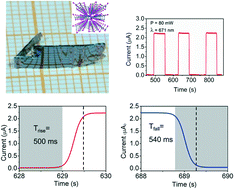Controllable seeded flux growth and optoelectronic properties of bulk o-SiP crystals†
CrystEngComm Pub Date: 2017-10-30 DOI: 10.1039/C7CE01676J
Abstract
Two-dimensional (2D) materials have recently attracted great interest due to their promising optoelectronic applications. Orthorhombic SiP (o-SiP) is a 2D layered crystal and may have a significant impact on optoelectronic technologies. Large-sized bulk o-SiP single crystals have been successfully grown by a seeded flux method. The size and morphology of o-SiP crystals can be controlled by changing the growth conditions. The carrier mobility and band gap of o-SiP were characterized in detail. The photoresponse properties of o-SiP were investigated and a relatively fast response has been demonstrated. The experimental results indicate that o-SiP may be an excellent candidate for applications in electronics and optoelectronics.


Recommended Literature
- [1] Correction: A new phosphotungstate-supported rhenium carbonyl derivative: synthesis, characterization and catalytic selective oxidation of thiophenes
- [2] Quantification routines for full 3D elemental distributions of homogeneous and layered samples obtained with laboratory confocal micro XRF spectrometers†
- [3] A binuclear Zn(ii)–Zn(ii) complex from a 2-hydroxybenzohydrazide-derived Schiff base for selective detection of pyrophosphate†
- [4] 13. Addition of free radicals to unsaturated systems. Part XII. Free-radical and electrophilic attack on fluoro-olefins
- [5] Surface-modified magnetite nanoparticles using polyethylene terephthalate waste derivatives for oil spill remediation
- [6] Co2+ substituted La2CuO4/LaCoO3 perovskite nanocomposites: synthesis, properties and heterogeneous catalytic performance
- [7] Synthesis of α-d-Glcp-(1→3)-α-d-Galf-(1→2)-α-l-Rhap constituent of the CPS of Streptococcus pneumoniae 22F. Effect of 3-O-substitution in 1,2-cis α-d-galactofuranosylation†
- [8] Synthesis and investigation of sulfonated poly(p-phenylene)-based ionomers with precisely controlled ion exchange capacity for use as polymer electrolyte membranes†
- [9] Influence of the electrolyte cation in organic dye-sensitized solar cells: lithiumversusdimethylimidazolium†
- [10] Acetate-driven polyoxometalate demetalation: An open-shell diiron polytungstate comprising two rotational Keggin isomers†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 16284-60-9
-
CAS no.: 11016-71-0
-
CAS no.: 141807-57-0
-
CAS no.: 140632-19-5









